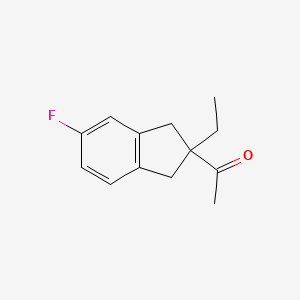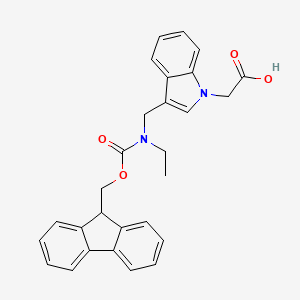
N-omega-Carboxymethyl-L-arginine (CMA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-omega-Carboxymethyl-L-arginine (CMA) is an acid-labile advanced glycation end product (AGE) that was discovered in enzymatic hydrolysate of glycated collagen . It has also been detected in human serum, and its level in patients with diabetes was found to be higher than in people without the disease .
Synthesis Analysis
The AGE structure N-omega-Carboxymethyl-L-arginine (CMA) is produced by oxidation in glycated collagen . During incubation of glucose with collagen, CMA formation was enhanced with increasing glucose concentration . It was inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator . CMA formation was also observed upon incubating collagen with glyoxal .Molecular Structure Analysis
The molecular formula of N-omega-Carboxymethyl-L-arginine (CMA) is C8H16N4O4 .Chemical Reactions Analysis
N-omega-Carboxymethyl-L-arginine (CMA), N-omega-carboxyethyl-arginine (CEA) and N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) have been identified as L-arginine-derived advanced glycation end products (AGEs) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins .Physical And Chemical Properties Analysis
The molecular weight of N-omega-Carboxymethyl-L-arginine (CMA) is 232.24 g/mol . It has a complexity of 279 .Applications De Recherche Scientifique
Biomarker for Aging and Diabetes
CMA has been identified as one of the dominant advanced glycation end products (AGEs) in glycated collagens and mouse tissues . It accumulates in proteins during aging and is produced by oxidation in glycated collagen. This makes CMA a potential biomarker for aging and diabetes-related complications, where its levels are elevated.
Study of Glycation in Collagen
Research has shown that CMA is generated in collagen by non-enzymatic reactions with reducing sugars like glucose . This is significant for studying the glycation process in collagen, which is a major protein in biological tissues, and understanding the mechanisms of AGE formation.
Inhibition of Nitric Oxide Synthases
CMA and other L-arginine-derived AGEs have been studied for their ability to inhibit nitric oxide synthases (NOS) . These enzymes are crucial for producing nitric oxide, a vital molecule in cardiovascular health. Understanding how CMA interacts with NOS can provide insights into the pathogenesis of vascular complications.
Arginase Activity Modulation
CMA has been found to be a potential endogenous inhibitor for arginase, an enzyme that modulates intracellular L-arginine bioavailability . This could have implications for conditions where arginase activity is altered, such as in certain cardiovascular diseases.
Role in Kidney Failure and Atherosclerosis
The inhibition of L-arginine metabolizing enzymes by CMA suggests a possible link to the pathogenesis of kidney failure and atherosclerosis . By affecting the generation of nitric oxide in vivo, CMA might contribute to these conditions.
Detection in Serum and Disease Correlation
CMA has been detected in human serum, and its levels are found to be higher in patients with diabetes compared to non-diabetic individuals . This correlation can help in the diagnosis and monitoring of diabetes and its complications.
Mécanisme D'action
Target of Action
N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) that primarily targets proteins during aging in humans . It is produced by oxidation in glycated collagen, which is one of the major proteins detected in biological samples .
Mode of Action
CMA is generated in collagen through a non-enzymatic reaction between reducing sugars such as glucose and amino groups in proteins . The formation of CMA is enhanced with increasing glucose concentration and is inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator .
Biochemical Pathways
The formation of CMA is a part of the glycation process, which involves the reaction of reducing sugars with proteins. This process leads to the formation of AGEs, including CMA. AGEs accumulate in proteins during aging and have been associated with various age-related diseases .
Result of Action
The accumulation of CMA in collagen-rich tissues is a marker of protein oxidation and glycation . It has been detected in higher levels in the skin of mice and in the aorta of elderly humans compared to other AGEs . This suggests that CMA could serve as a useful indicator of collagen oxidation and glycation .
Action Environment
The formation of CMA is influenced by environmental factors such as glucose concentration. Higher glucose levels enhance the formation of CMA . Additionally, the presence of dicarbonyl-trapping reagents and metal chelators can inhibit the formation of CMA .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYVWHCRKHJLRB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
omega-(Carboxymethyl)arginine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)



